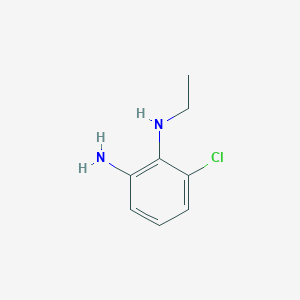

6-chloro-1-N-ethylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKGTHHNQLFHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 1 N Ethylbenzene 1,2 Diamine and Its Derivatives

Strategies for ortho-Chlorinated Phenylenediamine Synthesis

The construction of the 6-chloro-1-N-ethylbenzene-1,2-diamine scaffold requires precise control over the introduction and modification of functional groups on the aromatic ring. Key strategies involve the reduction of nitroaniline precursors, nucleophilic substitution reactions for introducing amino and alkyl groups, and the exploration of multi-component reactions.

Reduction-based Synthetic Routes

A primary and widely used method for synthesizing aromatic amines is the reduction of the corresponding nitro compounds. This transformation is fundamental for producing ortho-phenylenediamines from ortho-nitroaniline precursors. The presence of a chlorine atom and an N-ethyl group necessitates careful selection of reduction conditions to avoid undesired side reactions like dehalogenation or cleavage of the N-alkyl bond.

Catalytic hydrogenation is a preferred industrial method for the reduction of nitroaromatics due to its high efficiency and the production of water as the main byproduct. rsc.orgnih.gov A plausible precursor for this compound would be a suitably substituted nitroaniline, such as 2-chloro-6-nitroaniline, which can be reduced to the corresponding diamine. orgsyn.orgsigmaaldrich.com The subsequent or prior N-ethylation would complete the synthesis.

The choice of catalyst is crucial for achieving high selectivity and yield. Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitroanilines. acs.org However, in the case of halogenated nitroaromatics, dehalogenation is a significant side reaction. ionike.com To mitigate this, modified catalysts or specific reaction conditions are employed. For instance, the hydrogenation of 2-chloro-6-nitrotoluene (B1664060) to 3-chloro-2-methylaniline (B42847) was achieved with high selectivity (less than 1.2% dehalogenation) using a Pd/C catalyst in a solvent-free system. ionike.com Another approach involves the use of nickel boride, generated in situ from nickel chloride and sodium borohydride, which has shown high efficiency in reducing a wide range of nitroarenes with low catalyst loading (0.1–0.25 mol %). acs.org

The table below summarizes various catalytic systems used for the reduction of nitroaromatic compounds, which could be adapted for the synthesis of chlorinated phenylenediamines.

| Catalyst System | Substrate Example | Reducing Agent | Key Findings | Reference |

| Pd/C | 2-chloro-6-nitrotoluene | H₂ | High selectivity against dehalogenation in solvent-free conditions. Reaction is zero-order in hydrogen and first-order in the nitro compound. | ionike.com |

| NiCl₂/NaBH₄ (in nanocellulose solution) | Various nitroarenes | NaBH₄ | Nanocellulose acts as a stabilizer, allowing for low catalyst loading (0.1-0.25 mol%) and high yields in water. | acs.org |

| Rhenium sub-nanostructures (ReBAPA) | 2-nitroaniline | NaBH₄ | High catalytic activity under mild conditions, with pseudo-first-order rate constants of up to 0.100 min⁻¹. | nih.gov |

| HOAc/Zn | Nitroarenes | Zn/Acetic Acid | A mild, cost-effective, and green method for reductive N-alkylation in one pot. | nih.gov |

Chemoselectivity is paramount when multiple reducible functional groups are present. The reduction of a nitro group without affecting a halogen substituent is a classic challenge in synthetic chemistry. Traditional methods like the Béchamp reduction (iron filings in acid) can be effective but generate significant waste. rsc.org

Modern catalytic systems offer high chemoselectivity. For example, iron(III)-based catalysts with silanes have been shown to selectively reduce nitro groups over a wide array of other functionalities, including aryl halides. orgsyn.org This high selectivity is crucial for synthesizing compounds like this compound. Another strategy involves using sodium dithionite (B78146) with an electron transfer catalyst, which has demonstrated chemoselective reduction of nitroarenes while tolerating other groups. rsc.org

Enzymatic reductions also offer remarkable chemoselectivity. The 3-nitrophenol (B1666305) nitroreductase from Ralstonia eutropha JMP134 can reduce the nitro group of 2-chloro-5-nitrophenol (B15424) to a hydroxylamino group without removing the chlorine atom. nih.gov While this produces a hydroxylamine (B1172632) rather than an amine directly, it highlights the potential of biocatalysis for selective transformations on highly functionalized rings. nih.gov

Nucleophilic Substitution Approaches for Amination and Alkylation

Nucleophilic substitution reactions are essential for introducing the N-ethyl group and potentially one of the amino groups. These can be categorized into N-alkylation of a pre-existing amine and nucleophilic aromatic substitution (SNAr) to form a C-N bond.

N-Alkylation: The ethyl group can be introduced by alkylating a primary or secondary amine. The reaction of an ortho-chlorinated phenylenediamine with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) would yield the target molecule. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. acs.orgnih.gov A more controlled approach is reductive amination, where an amine reacts with an aldehyde (acetaldehyde in this case) in the presence of a reducing agent. nih.gov A green approach for this transformation utilizes glycerol (B35011) as both the hydrogen source and a co-solvent, catalyzed by ruthenium complexes, to achieve N-alkylation of amines with alcohols. ionike.com

Nucleophilic Aromatic Substitution (SNAr): The synthesis of the diamine core could potentially be achieved by reacting a di-chlorinated benzene (B151609) derivative with ethylamine (B1201723) and ammonia (B1221849) sequentially. For SNAr to be effective, the aromatic ring must be activated by strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group (the chlorine atom). rasayanjournal.co.in For example, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with N,N-diethylethane-1,2-diamine to substitute the chlorine. rasayanjournal.co.in A similar strategy could be envisioned starting from a dichloronitrobenzene precursor.

Multi-Component Reactions in Diamine Construction

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step, offering high atom and step economy. nih.gov While MCRs are powerful tools, their application in the direct synthesis of the ortho-phenylenediamine core itself is not widely reported. Instead, o-phenylenediamines are highly valuable and frequently used precursors in MCRs to construct a vast array of N-based heterocyclic compounds, such as benzodiazepines and benzimidazoles. bohrium.commdpi.comresearchgate.net For example, a five-component reaction involving o-benzenediamine, ethyl malonyl chloride, aldehydes, isocyanides, and water has been used to synthesize benzodiazepines. nih.gov This highlights the reactivity of the diamine scaffold rather than a method for its direct construction via MCRs.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. nih.gov For the synthesis of a substituted phenylenediamine, these principles can be applied at various stages, particularly in the reduction and alkylation steps.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing volatile organic compounds with water or bio-based solvents like glycerol. ionike.comrsc.org Aqueous N-alkylation of amines using microwave irradiation is one such example that avoids organic solvents and transition metal catalysts. rsc.org

Catalysis: Employing heterogeneous catalysts that can be easily recovered and reused, such as Pd/C or supported gold nanoparticles, minimizes waste and cost. acs.orgmdpi.com The use of earth-abundant metal catalysts like iron is also a key green strategy. orgsyn.org

Atom Economy: One-pot reactions and MCRs maximize the incorporation of reactant atoms into the final product. bohrium.com Reductive amination, which combines reduction and N-alkylation in a single step, is a prime example of an atom-economical process. nih.gov

Energy Efficiency: Using methods that operate under milder conditions, such as lower temperatures and pressures, or employing energy sources like microwave or ultrasonic irradiation, can reduce energy consumption. rsc.orgrsc.org

The table below outlines several green synthetic approaches relevant to the preparation of the target compound.

| Green Approach | Reaction Type | Key Features | Reference |

| Water as Solvent | Nitro Reduction | Use of Pd/C with NaH₂PO₂/H₃PO₂ in H₂O/2-MeTHF; ultrasonic activation enhances reaction rates. | rsc.org |

| Bio-based Solvent/Reagent | Reductive N-Alkylation | Glycerol used as both a hydrogen source and solvent with a RuCl₃ catalyst system. | ionike.com |

| One-Pot Synthesis | Reductive N-Alkylation | HOAc/Zn system allows for one-pot reduction of a nitro group and subsequent N-alkylation with a carbonyl compound. | nih.gov |

| Catalyst-Free Reaction | N-Alkylation | Microwave-assisted N-alkylation of amines with alkyl halides in aqueous media without a transition metal catalyst. | rsc.org |

By integrating these advanced methodologies and green chemistry principles, more efficient, selective, and sustainable routes to this compound and its derivatives can be realized, paving the way for their broader application in various fields of chemical science.

Catalyst-Free and Solvent-Free Methodologies

In recent years, the development of catalyst-free and solvent-free reaction conditions has become a significant goal in green chemistry to minimize waste and environmental impact. orientjchem.org While specific research on the catalyst-free synthesis of this compound is not extensively documented, principles from related reactions offer valuable insights.

One common route to diamines is the reduction of a corresponding nitroaniline precursor. A potential catalyst-free approach could involve a transfer hydrogenation using a hydrogen donor under microwave irradiation, which can sometimes proceed without a metal catalyst.

Another relevant area is the synthesis of heterocyclic compounds from diamine precursors. For instance, catalyst-free, one-pot multicomponent reactions have been successfully employed for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives from benzene-1,2-diamine. beilstein-journals.org This approach, which relies on the inherent reactivity of the starting materials under thermal conditions, showcases the potential for complex molecule synthesis without catalytic assistance. beilstein-journals.org Such methodologies could conceivably be adapted for the derivatization of this compound.

Solvent-free reactions, often conducted by grinding the reactants together or by heating a mixture of solids, represent another frontier. For N-acylation, a key derivatization of amines, solvent-free conditions have proven highly effective. orientjchem.org For example, the reaction of various amines with acetic anhydride (B1165640) can proceed to completion in minutes with excellent yields without any solvent, highlighting a potential green method for modifying the title compound. orientjchem.org

Table 1: Examples of Catalyst-Free Methodologies in Related Amine Synthesis

| Reaction Type | Starting Materials | Conditions | Relevance to Target Compound |

| Pyrrolo[1,2-a]quinoxaline Synthesis beilstein-journals.org | Benzene-1,2-diamine, Dialkyl acetylenedicarboxylates, Ethyl bromopyruvate | One-pot, catalyst-free | Demonstrates potential for catalyst-free cyclization reactions involving the diamine moiety. |

| N-Acylation orientjchem.org | Aniline, Acetic anhydride | Solvent-free, room temperature | Provides a direct, eco-friendly method for the N-acylation of the amino groups on this compound. |

| Benzo[c]chromene Synthesis rsc.org | 2-(2-(allyloxy)phenyl)furan | Microwave irradiation, aqueous media | Illustrates the use of aqueous media and microwave energy to promote reactions without a catalyst, a technique applicable to various organic syntheses. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. scranton.edu Substitution and elimination reactions, however, inherently generate byproducts, leading to lower atom economy. scranton.edu

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A hypothetical, yet common, synthetic route could be:

Nitration of a suitable chlorinated benzene derivative.

N-ethylation of the resulting nitroaniline.

Reduction of the nitro group to an amine.

Each of these steps has implications for atom economy. For example, the reduction of a nitro group (R-NO₂) to an amine (R-NH₂) using traditional reagents like iron powder in acidic medium involves the following stoichiometry:

R-NO₂ + 3Fe + 6HCl → R-NH₂ + 3FeCl₂ + 2H₂O

In this reaction, a significant portion of the reactant mass (iron and hydrochloric acid) is converted into byproducts (iron(II) chloride and water), resulting in a low atom economy. Catalytic hydrogenation, on the other hand, offers a much higher atom economy:

R-NO₂ + 3H₂ → R-NH₂ + 2H₂O

Here, only hydrogen is the reagent, and water is the main byproduct, making it a much more atom-economical process. rsc.org Maximizing reaction efficiency involves not only choosing reactions with high atom economy but also optimizing for high percentage yields and minimizing waste, which is often quantified by the E-factor (Environmental Factor), representing the mass of waste per mass of product. researchgate.net

Table 2: Atom Economy Comparison for a Key Synthetic Step (Nitro Group Reduction)

| Method | Reactants | Atoms in Product (R-NH₂) | Total Atoms in Reactants | % Atom Economy (Calculated Example) |

| Iron/HCl Reduction | R-NO₂, Fe, HCl | Molecular weight of R-NH₂ | Sum of molecular weights of R-NO₂, Fe, and HCl | Low |

| Catalytic Hydrogenation | R-NO₂, H₂ | Molecular weight of R-NH₂ | Sum of molecular weights of R-NO₂ and H₂ | High |

Controlled Derivatization Techniques

The two amino groups and the aromatic ring of this compound offer multiple sites for chemical modification. Controlled derivatization is key to synthesizing a wide range of functional molecules.

Selective N-Alkylation and N-Acylation Protocols

The presence of two amine groups with different substitution patterns (a primary amine, -NH₂, and a secondary amine, -NHEt) allows for selective reactions.

N-Acylation: The primary amine is generally more nucleophilic and less sterically hindered than the secondary ethylamino group, allowing for chemoselective acylation. semanticscholar.org By using one equivalent of an acylating agent like acetic anhydride or benzoyl chloride under mild, catalyst-free conditions, it is possible to selectively acylate the -NH₂ group. orientjchem.orgsemanticscholar.org Such methods have been developed to be eco-friendly, often proceeding rapidly in aqueous media or without any solvent. orientjchem.orgsemanticscholar.org To acylate the less reactive secondary amine, more forcing conditions or the use of a protecting group on the primary amine would be necessary.

N-Alkylation: Selective N-alkylation is more challenging due to the risk of over-alkylation. Reductive amination is a common strategy. For instance, reacting the primary amine with an aldehyde or ketone to form an imine, followed by in-situ reduction, can introduce a new alkyl group. To control selectivity, the choice of reagents and reaction conditions is critical.

Regioselective Functionalization of the Aromatic Ring

The existing substituents on the benzene ring (chloro, amino, and ethylamino groups) direct the position of subsequent electrophilic aromatic substitution reactions. The amino groups are strongly activating and ortho-, para-directing. Given the structure of this compound, the positions on the ring are not equivalent. The most likely positions for electrophilic attack would be C4 and C5, which are ortho and para to the powerful activating amino groups.

Achieving high regioselectivity in the functionalization of such electron-rich, multi-substituted rings can be challenging and may require specific directing group strategies or the use of modern C-H functionalization techniques. nih.gov For example, halogenation (bromination or iodination) could be directed to one of the activated positions on the ring, which could then be used for further cross-coupling reactions to introduce a variety of functional groups.

Formation of Polymeric Structures Incorporating the Diamine Moiety

Diamine compounds are fundamental building blocks (monomers) for synthesizing polymers, particularly polyamides and polyimides, through step-growth polymerization. ksu.edu.sa The this compound molecule is bifunctional, meaning it has two reactive groups that can form bonds to extend a polymer chain. ksu.edu.sa

It can be reacted with bifunctional carboxylic acids (or their more reactive diacyl chloride or diester derivatives) to form polyamides. The resulting polymer would have the diamine moiety as a repeating unit within its backbone, influencing its properties such as thermal stability, solubility, and mechanical strength.

n (Diamine) + n (Diacyl Chloride) → [-Amide-Linkage-]n + 2n HCl

The structure of the diamine, with its chloro- and N-ethyl substituents, would be expected to produce amorphous polymers with potentially increased solubility in organic solvents compared to polymers made from unsubstituted phenylenediamine. The chlorine atom also provides a site for potential post-polymerization modification.

Table 3: Potential Polymerization Reactions

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide | Enhanced solubility, thermal stability. |

| Polyurea | Diisocyanate (e.g., Toluene diisocyanate) | Urea | Formation of cross-linked or linear polymers with hydrogen bonding capabilities. |

| Polybenzimidazole | Dicarboxylic Acid (under high temp) | Benzimidazole (B57391) ring | High-performance polymers with exceptional thermal and chemical resistance. |

Mechanistic Investigations of Reactions Involving 6 Chloro 1 N Ethylbenzene 1,2 Diamine

Exploration of Amine Reactivity Mechanisms

The presence of a primary and a secondary amine group on the benzene (B151609) ring imparts distinct reactive properties to 6-chloro-1-N-ethylbenzene-1,2-diamine. These centers can engage in nucleophilic reactions and are characterized by their basicity and proton transfer dynamics.

Nucleophilic Reactions at Amine Centers

The lone pair of electrons on the nitrogen atoms of both the primary and N-ethylamino groups allows them to act as nucleophiles. A common reaction involving such functionalities is N-alkylation. The reaction with alkyl halides, for instance, generally proceeds via a nucleophilic substitution mechanism. However, controlling the extent of alkylation can be challenging, often leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. psu.edu The relative nucleophilicity of the two amine groups in this compound will influence the product distribution in such reactions. The primary amine is generally less sterically hindered, which might favor its reaction. Conversely, the ethyl group on the secondary amine is electron-donating, potentially increasing the nucleophilicity of this nitrogen.

Selective N-alkylation can sometimes be achieved by using ionic liquids as the reaction medium, which has been shown to minimize over-alkylation for some N-alkylamines. psu.edu Another strategy to control the reactivity is through the protection of one of the amine groups. For example, acetylation of the primary amine would allow for selective reaction at the secondary amine, followed by deprotection. byjus.comlibretexts.org

Proton Transfer Dynamics and Basicity Studies

The basicity of the amine groups in this compound is a critical factor in its reactivity, particularly in acid-catalyzed reactions. The basicity of phenylenediamines is influenced by the electronic effects of the substituents and the potential for intramolecular interactions. stackexchange.com In the case of 1,2-diaminobenzene (o-phenylenediamine), intramolecular hydrogen bonding between the two amino groups is conceivable, which can reduce the electron density on one nitrogen while slightly increasing it on the other. stackexchange.com This effect generally results in o-phenylenediamine (B120857) being less basic than its meta- and para-isomers. stackexchange.com

Table 1: Factors Influencing the Basicity of Amine Centers in this compound

| Functional Group | Electronic Effect | Influence on Basicity |

| N-ethyl group | Electron-donating | Increases basicity |

| Chloro group | Electron-withdrawing | Decreases basicity |

| Primary amine | Potential for H-bonding | May decrease basicity |

Aromatic Ring Reactivity Mechanisms

The benzene ring of this compound is activated towards electrophilic substitution by the amine groups and deactivated by the chloro substituent. It is also susceptible to nucleophilic substitution of the chlorine atom.

Electrophilic Aromatic Substitution Pathways on Related Ethylbenzene Systems

The amino and N-ethylamino groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS) due to the resonance donation of the nitrogen lone pair into the benzene ring. byjus.comchemistrysteps.combyjus.com The chloro group is a deactivating group but is also an ortho-, para-director. byjus.comchemistrysteps.com In this compound, the directing effects of the substituents will guide the position of incoming electrophiles. The positions ortho and para to the activating amino groups are the most likely sites for substitution. However, the high reactivity of anilines in EAS reactions can lead to multiple substitutions and oxidation by-products, especially under harsh conditions like direct nitration. byjus.comlibretexts.org To achieve monosubstitution, the activating effect of the amine groups can be attenuated by acetylation. byjus.comlibretexts.org

It is also important to note that Friedel-Crafts reactions are generally not successful with anilines because the lone pair on the nitrogen coordinates with the Lewis acid catalyst, leading to a positively charged nitrogen that strongly deactivates the ring. libretexts.orgchemistrysteps.com

Nucleophilic Aromatic Substitution Mechanisms of the Chloro-Substituent

The chloro substituent on the aromatic ring can be replaced via nucleophilic aromatic substitution (SNA_r). Aryl halides are generally unreactive towards nucleophiles, but the presence of electron-withdrawing groups ortho and para to the halogen can facilitate the reaction. libretexts.orgyoutube.comyoutube.com In this compound, while the amine groups are electron-donating by resonance, their inductive effect and the presence of the second amine group can influence the electron density of the ring. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The rate of this reaction is enhanced by the ability of ortho and para substituents to stabilize the negative charge of the intermediate. libretexts.orgyoutube.com

In the absence of strong electron-withdrawing groups, a different mechanism involving a benzyne (B1209423) intermediate can occur under very basic conditions. youtube.comyoutube.com This is an elimination-addition mechanism. For this compound, the presence of the amine groups makes the addition-elimination pathway more likely, especially with appropriate nucleophiles.

Table 2: Comparison of Potential Aromatic Substitution Mechanisms

| Reaction Type | Key Features | Expected Outcome for this compound |

| Electrophilic Aromatic Substitution | Activated by amine groups, directed to ortho/para positions. | Multiple products likely without protecting groups. Friedel-Crafts reactions are unlikely to proceed. |

| Nucleophilic Aromatic Substitution | Replacement of the chloro group, facilitated by ring substituents. | Likely to proceed via an addition-elimination (SNA_r) mechanism with suitable nucleophiles. |

Mechanisms of Cyclization Reactions

The 1,2-diamine functionality is a key structural motif for the synthesis of various heterocyclic compounds, most notably quinoxalines and benzimidazoles.

The most common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netorganic-chemistry.orgencyclopedia.pubchim.itnih.gov The reaction of this compound with a 1,2-dicarbonyl compound, such as benzil, would proceed through a series of condensation and cyclization steps. The initial step is the nucleophilic attack of one of the amine groups on a carbonyl carbon, followed by dehydration to form an imine. A subsequent intramolecular nucleophilic attack by the second amine group on the remaining carbonyl, followed by another dehydration step, leads to the formation of the quinoxaline (B1680401) ring. The reaction can be catalyzed by acids or various metal catalysts. researchgate.netencyclopedia.pub

Benzimidazoles can be synthesized by the reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. researchgate.netijariie.comnih.govorganic-chemistry.orgresearchgate.net When reacting with an aldehyde, the mechanism involves the formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation or elimination to form the benzimidazole (B57391) ring. nih.govresearchgate.net The reaction with carboxylic acids, often carried out at elevated temperatures, involves the formation of an amide intermediate which then cyclizes with the elimination of water. researchgate.netijariie.com

Table 3: Common Cyclization Reactions and their Mechanistic Steps

| Product | Reactant | Key Mechanistic Steps |

| Quinoxaline | 1,2-Dicarbonyl compound | Nucleophilic attack, imine formation, intramolecular cyclization, dehydration. |

| Benzimidazole | Aldehyde | Schiff base formation, intramolecular cyclization, oxidation/elimination. |

| Benzimidazole | Carboxylic acid | Amide formation, intramolecular cyclization, dehydration. |

Formation of Heterocyclic Scaffolds (e.g., Benzimidazoles, Quinoxalines)

The dual nucleophilic nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles and quinoxalines. The formation of these scaffolds typically proceeds through condensation reactions with appropriate carbonyl-containing compounds.

Benzimidazoles: The synthesis of benzimidazoles from o-phenylenediamines is a well-established transformation. nih.gov The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) leads to the formation of 1-ethyl-5-chloro-substituted benzimidazoles. The general mechanism involves the initial formation of a Schiff base between the more nucleophilic primary amino group and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration or oxidation. researchgate.net The presence of the N-ethyl group precludes the formation of tautomers, resulting in a single N-substituted product. The electron-withdrawing chloro group can influence the reactivity of the diamine, generally making it less nucleophilic and potentially requiring harsher reaction conditions or more active catalysts. nih.gov A variety of catalytic systems, including those based on gold nanoparticles and copper salts, have been shown to promote the synthesis of benzimidazoles from substituted o-phenylenediamines. mdpi.comgrowingscience.com

The table below summarizes representative conditions for the formation of related chloro-substituted quinoxalines, highlighting the types of reactants and catalysts used.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Ref |

| 4-Chloro-1,2-phenylenediamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O | 6-Chloro-2,3-diphenylquinoxaline | 94 | sid.ir |

| 4-Chloro-1,2-phenylenediamine | 4,4'-Dimethoxybenzil | (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O | 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline | 96 | sid.ir |

| 4,5-Dichloro-1,2-phenylenediamine | Benzil | Alumina-Supported Heteropolyoxometalate | Toluene | 6,7-Dichloro-2,3-diphenylquinoxaline | ~85 | nih.gov |

Reaction Kinetics and Transition State Analysis in Cyclization

Detailed kinetic and transition state analyses for the cyclization of this compound are not extensively reported. However, principles can be inferred from studies on related systems. The kinetics of both benzimidazole and quinoxaline formation are dependent on the nucleophilicity of the diamine, the electrophilicity of the carbonyl partner, and the reaction conditions (e.g., catalyst, temperature, solvent).

The cyclization step is often the rate-determining step. For unsymmetrically substituted diamines like this compound, the relative nucleophilicity of the two amino groups is a key factor. The primary amino group is generally more nucleophilic than the secondary N-ethylamino group due to lesser steric hindrance. However, the electronic effect of the ethyl group (weakly electron-donating) can slightly enhance the nucleophilicity of the nitrogen it is attached to. The opposing strong electron-withdrawing effect of the para-chloro substituent deactivates both amino groups.

Computational studies on similar cyclization reactions, such as the Bergman cyclization of enediynes, provide insight into the energetics and structures of transition states. nih.gov For the intramolecular cyclization of the intermediate Schiff base or aminal, the transition state would involve a geometrically constrained arrangement where the nucleophilic nitrogen attacks the imine or carbonyl carbon. The energy barrier for this transition state would be influenced by bond angles, ring strain, and electronic effects of the substituents. The chloro group, by withdrawing electron density, can stabilize the starting diamine but may destabilize a positively charged transition state, thereby increasing the activation energy.

The table below outlines the computed activation barriers for the cyclization of various ionic enediynes, which, while a different reaction class, illustrates how structural changes affect cyclization energetics.

| Reacting System | Ring Size Formed | Singlet Pathway Barrier (kcal/mol) | Triplet Pathway Barrier (kcal/mol) | Ref |

| (Z)-Hepta-1,6-diyn-4-ylium | 5 | 11.2 | 10.1 | nih.gov |

| (Z)-Nona-1,8-diyn-5-ylium | 7 | 25.1 | - | nih.gov |

| (Z)-Octa-1,7-diyn-4-ylium | 6 | 17.5 | 4.1 | nih.gov |

These data show that the barrier to cyclization is highly dependent on the specific molecular structure and the electronic state of the molecule. nih.gov Similar detailed studies on the cyclization of this compound would be necessary to quantify these effects precisely.

Role of Oxidants in Cyclodehydrogenation Reactions

In many synthetic routes to benzimidazoles and quinoxalines starting from o-phenylenediamines, an oxidation step is crucial for the aromatization of the newly formed heterocyclic ring. This is particularly true when aldehydes are used as the carbonyl source for benzimidazole synthesis, where the intermediate is a dihydrobenzimidazole.

The process, known as oxidative cyclodehydrogenation, involves the removal of two hydrogen atoms. A variety of oxidizing agents can be employed for this purpose. Molecular oxygen (from air) can serve as the oxidant, often in the presence of a catalyst. mdpi.comacs.org This approach is considered a "green" chemical method. Other common oxidants include hydrogen peroxide (H₂O₂), hypervalent iodine reagents (like o-iodoxybenzoic acid, IBX), and metal salts such as copper(II) or iron(III) salts. growingscience.comorganic-chemistry.org

The following table lists several oxidizing systems used in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, which would be applicable to this compound.

| Oxidizing Agent/System | Catalyst | Reaction Conditions | Product Type | Ref |

| Air (O₂) | Au/TiO₂ | Ambient, CHCl₃:MeOH | 2-Substituted Benzimidazoles | mdpi.com |

| Dioxygen (O₂) | Copper(I) chloride | Pyridine | 2-Arylbenzimidazoles | acs.org |

| H₂O₂ | HCl | Acetonitrile, Room Temp. | 2-Arylbenzimidazoles | organic-chemistry.org |

| Hypervalent Iodine | - | Mild conditions | 2-Arylbenzimidazoles | organic-chemistry.org |

| Dioxygen (O₂) | CuFe₂O₄ Nanoparticles | - | Benzimidazoles | growingscience.com |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For 6-chloro-1-N-ethylbenzene-1,2-diamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to elucidate its conformational preferences.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl group, and the amine protons.

Aromatic Region: The three protons on the benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing chloro substituent. Typically, aromatic protons appear in the range of δ 6.0-8.0 ppm. docbrown.infoorganicchemistrydata.org The exact positions would depend on the specific electronic environment created by the substituents.

Ethyl Group: The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The methylene protons, being adjacent to the nitrogen atom, will be deshielded and appear at a lower field (higher ppm) than the methyl protons. libretexts.org

Amine Protons: The N-H protons of the primary and secondary amine groups will appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon atoms attached to the chlorine and nitrogen atoms will have their chemical shifts significantly affected. The carbon bearing the chlorine atom (C-6) will be deshielded, while the carbons attached to the nitrogen atoms (C-1 and C-2) will also show characteristic shifts. oregonstate.eduorganicchemistrydata.orgcompoundchem.comwisc.edu Aromatic carbons typically resonate in the δ 110-160 ppm range. oregonstate.eduorganicchemistrydata.orgcompoundchem.comwisc.edu

Ethyl Group Carbons: Two signals will correspond to the methylene and methyl carbons of the ethyl group, appearing in the aliphatic region of the spectrum (typically δ 10-50 ppm). oregonstate.eduorganicchemistrydata.orgcompoundchem.comwisc.edu

2D NMR Studies (COSY, HSQC, HMBC, NOESY): To confirm the assignments of ¹H and ¹³C signals and to probe spatial proximities, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, for instance, connecting the signals of the adjacent methylene and methyl protons of the ethyl group and clarifying the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for determining the spatial arrangement of atoms. NOESY detects through-space interactions between protons that are close to each other, irrespective of whether they are bonded. For this compound, NOESY could reveal correlations between the protons of the ethyl group and the aromatic protons, providing insights into the preferred orientation of the ethyl group relative to the benzene ring. miamioh.edu

The flexibility of the N-ethyl group and the potential for intramolecular hydrogen bonding between the two amine functionalities suggest that this compound can exist in different conformations. NMR spectroscopy is a powerful tool for studying these conformational dynamics. mdpi.comresearchgate.net

The orientation of the ethyl group relative to the phenyl ring can be investigated using NOESY experiments. The presence or absence of NOE cross-peaks between the ethyl protons and specific aromatic protons can indicate the predominant rotameric forms. miamioh.edu Furthermore, variable temperature NMR studies can provide information on the energy barriers between different conformers. Changes in chemical shifts and coupling constants with temperature can be analyzed to determine thermodynamic parameters for the conformational equilibria. mdpi.com For N-substituted anilines, the degree of planarity of the amino group and its rotational barrier can also be influenced by steric and electronic factors, which could be probed by advanced NMR methods. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-Cl bonds.

N-H Stretching: The primary (-NH₂) and secondary (-NH-) amine groups would show stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine typically shows two bands (asymmetric and symmetric stretching), while the secondary amine shows a single band.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibrations of the amine groups are expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for aromatic amines typically appear in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected in the region of 600-800 cm⁻¹, though its intensity can be variable.

Analysis of the FTIR spectrum of the related compound o-phenylenediamine (B120857) shows characteristic N-H and aromatic C-H stretching bands. nist.gov

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring and the various functional groups. The ring breathing mode of the benzene ring is often a strong feature in Raman spectra. Studies on substituted phenylenediamines have shown that Raman spectroscopy can be used to investigate their structure and interactions. organicchemistrydata.orgstuba.sk

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study molecules adsorbed on metal surfaces (typically silver or gold). By analyzing the enhancement of specific Raman bands, SERS can provide information about the orientation of the molecule on the surface. For this compound, SERS could be used to study its adsorption behavior, for instance, by determining whether the molecule adsorbs onto a metal surface through the amine groups or the aromatic ring. The enhancement of in-plane or out-of-plane vibrational modes can indicate the orientation of the benzene ring relative to the surface. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (170.64 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the ethylamino group is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Loss of the Ethyl Group: Cleavage of the N-C bond of the ethyl group could lead to the loss of an ethyl radical (•C₂H₅).

Cleavage of the Benzene Ring: Fragmentation of the aromatic ring can also occur, though it is generally less favorable for stable aromatic systems.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.

Analysis of the fragmentation patterns of related aromatic amines and halogenated compounds provides a basis for predicting the major fragments of this compound. libretexts.orgyoutube.commiamioh.edu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₈H₁₁ClN₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The ability of HRMS to measure this mass with high accuracy would provide strong evidence for the presence of the target compound. Furthermore, the characteristic isotopic pattern arising from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly resolved, with the M+2 peak appearing at about one-third the intensity of the molecular ion peak, further corroborating the molecular formula.

Hypothetical HRMS Data for C₈H₁₁ClN₂

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₁₁³⁵ClN₂ |

| Calculated Exact Mass | 170.0611 |

| Measured m/z (Hypothetical) | 170.0613 |

| Mass Error (ppm) | 1.2 |

| Isotopic Peak (M+2) | C₈H₁₁³⁷ClN₂ |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound, as identified by HRMS, would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

The fragmentation of this compound would likely proceed through characteristic pathways for aromatic amines and alkylbenzenes. Key fragmentation events would include:

Loss of the ethyl group: A primary fragmentation would be the cleavage of the bond between the ethyl group and the nitrogen atom, resulting in the loss of a neutral radical (•CH₂CH₃) and the formation of a significant fragment ion.

Benzylic cleavage: Cleavage of the C-C bond in the ethyl group, beta to the aromatic ring, could lead to the formation of a stable tropylium-like ion, a common feature in the mass spectra of alkylbenzenes. docbrown.info

Loss of HCl: Elimination of a molecule of hydrogen chloride is another plausible fragmentation pathway for chlorinated aromatic compounds.

Ring fragmentation: At higher collision energies, fragmentation of the benzene ring itself could occur, yielding smaller characteristic ions.

By analyzing the masses of these fragment ions, a detailed picture of the compound's connectivity can be constructed, confirming the presence and positions of the chloro, ethyl, and amine substituents.

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) Applications

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) combines the separation capabilities of liquid chromatography with the high-resolution and high-accuracy mass analysis of a Q-TOF mass spectrometer. This hyphenated technique is particularly useful for the analysis of complex mixtures and for impurity profiling.

In the context of this compound, Q-TOF LC-MS would be employed to:

Purity Assessment: Determine the purity of a synthesized batch by separating the target compound from any starting materials, by-products, or degradation products.

Metabolite Identification: In biological studies, Q-TOF LC-MS could be used to identify metabolites of this compound by detecting and identifying related compounds in biological matrices. The high mass accuracy of the TOF analyzer allows for the confident assignment of molecular formulas to these metabolites.

Forced Degradation Studies: To understand the stability of the compound, it could be subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light). Q-TOF LC-MS would then be used to separate and identify the resulting degradation products.

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional structure of crystalline materials.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a molecule in the solid state. mdpi.com This technique requires a high-quality single crystal of the compound. If a suitable crystal of this compound could be grown, SCXRD analysis would yield a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the ethyl group relative to the benzene ring and the geometry of the amine groups.

Intermolecular interactions: Detailed information on how the molecules pack together in the crystal lattice, including hydrogen bonding between the amine groups and any other non-covalent interactions. This can reveal the formation of dimers, chains, or more complex supramolecular structures. weizmann.ac.il

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.6 |

| Z | 4 |

Powder X-ray Diffraction for Polymorphism and Crystal Engineering

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk powder sample. While it does not provide the atomic-level detail of SCXRD, it is a powerful tool for:

Phase Identification: The resulting diffraction pattern serves as a "fingerprint" for a specific crystalline phase. This can be used for quality control to ensure batch-to-batch consistency.

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. PXRD is the primary technique used to identify and differentiate between polymorphs, which can have different physical properties such as solubility and melting point. Studies on polymorphism are crucial in the pharmaceutical and materials sciences. weizmann.ac.il

Crystal Engineering: By analyzing the PXRD patterns of co-crystals or salts of this compound, researchers can study how the introduction of other molecules affects the crystal packing and, consequently, the material's properties.

Advanced Chromatographic-Spectrometric Coupling Techniques

Beyond Q-TOF LC-MS, other advanced hyphenated techniques would be instrumental in the comprehensive analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) could be a viable option if the compound is sufficiently volatile and thermally stable. GC offers high-resolution separation of isomers, which could be beneficial in distinguishing this compound from other positional isomers that might be present as impurities. The coupling to a mass spectrometer would allow for their identification based on their mass spectra and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for determining the purity of synthesized compounds and analyzing complex mixtures. In the context of this compound, LC-MS is employed to verify the molecular weight of the target compound and to identify and quantify any non-volatile or thermally labile impurities that may be present after synthesis and purification.

A typical LC-MS analysis for a compound like this compound would involve dissolving the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, and injecting it into the LC system. The separation is commonly achieved on a reversed-phase column (e.g., a C18 column) using a gradient elution with a mobile phase consisting of water and an organic solvent, often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency.

The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the this compound molecule is expected to be protonated, yielding a pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₁₁ClN₂, the monoisotopic mass of the neutral molecule is approximately 170.06 g/mol . Therefore, the expected m/z (mass-to-charge ratio) for the protonated molecule would be around 171.07. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a peak at m/z 173.07 with an intensity of about one-third of the [M+H]⁺ peak, corresponding to the ³⁷Cl isotope.

The purity of a sample of this compound can be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all detected peaks. This provides a percentage purity value. Furthermore, LC-MS can be used to analyze reaction mixtures to understand the conversion of starting materials and the formation of byproducts. For instance, in the synthesis of this compound, potential impurities could include unreacted starting materials or over-alkylated products.

Table 1: Hypothetical LC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity | Relative Area (%) |

| 5.2 | 171.07 / 173.07 | This compound | 98.5 |

| 3.8 | 143.04 / 145.04 | 4-chloro-1,2-phenylenediamine (starting material) | 0.8 |

| 6.5 | 199.10 / 201.10 | 6-chloro-1,N,N-triethylbenzene-1,2-diamine (over-alkylation byproduct) | 0.7 |

This table is a hypothetical representation based on typical results for similar compounds and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical analytical technique that is particularly well-suited for the analysis of volatile and thermally stable compounds. In the synthesis of this compound, GC-MS can be used to monitor the progress of the reaction by quantifying the consumption of volatile starting materials and the formation of the product. It is also an excellent tool for identifying volatile byproducts that may arise during the synthesis.

For GC-MS analysis, the sample is typically dissolved in a volatile organic solvent. Given the amine functional groups in this compound, derivatization is often employed to improve its volatility and chromatographic behavior. A common derivatization agent is acetic anhydride (B1165640), which converts the primary and secondary amines into their corresponding acetamides. This process reduces the polarity of the molecule, leading to better peak shapes and preventing tailing on the GC column. mdpi.com

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is a unique "fingerprint" of the molecule.

The fragmentation pattern of derivatized this compound would be expected to show characteristic losses. Alpha-cleavage next to the nitrogen atoms is a common fragmentation pathway for amines. researchgate.net The presence of the chlorine atom and the ethyl group would also lead to specific fragment ions. By analyzing these fragmentation patterns, the structure of the main product and any volatile impurities can be confirmed.

GC-MS is particularly useful for detecting small, volatile byproducts that might be difficult to observe by LC-MS. For example, in the N-alkylation step to introduce the ethyl group, side reactions could lead to the formation of small volatile amines or other byproducts. Reaction monitoring by GC-MS allows for the optimization of reaction conditions to minimize the formation of these unwanted substances.

While specific GC-MS data for this compound is not publicly available, the analysis of related compounds like phenylenediamine isomers in various matrices has been reported, often involving a derivatization step to enhance volatility and detection sensitivity. mdpi.comnih.gov These studies provide a solid framework for the development of a GC-MS method for the target compound.

Table 2: Hypothetical GC-MS Data for Volatile Byproduct Analysis in the Synthesis of this compound (after derivatization)

| Retention Time (min) | Key Fragment Ions (m/z) | Proposed Identity (of derivative) |

| 12.5 | 254 (M⁺), 212, 170 | N,N'-diacetyl-6-chloro-1-N-ethylbenzene-1,2-diamine |

| 8.9 | 184 (M⁺), 142 | N-acetyl-4-chloro-1,2-phenylenediamine |

| 4.2 | 101 (M⁺), 86, 72 | Triethylamine (potential reaction solvent/base) |

This table is a hypothetical representation based on typical results for similar compounds and is for illustrative purposes only.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 6-chloro-1-N-ethylbenzene-1,2-diamine at the electronic level. These methods offer a powerful lens through which to view molecular orbitals, reaction energies, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis (DFT, Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are employed to model the electronic environment of this compound. The B3LYP functional with a 6-311++G(d,p) basis set is commonly utilized for such calculations, providing a balance between computational cost and accuracy.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of the molecule's reactivity. The HOMO is predominantly localized on the electron-rich diamine-substituted benzene (B151609) ring, specifically with significant contributions from the nitrogen lone pairs and the π-system of the ring. The LUMO, conversely, is distributed across the aromatic ring and is influenced by the electron-withdrawing chloro group. This HOMO-LUMO gap is a critical determinant of the molecule's chemical stability and electronic transition properties.

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.87 eV | Localized on the benzene ring and nitrogen atoms |

| LUMO | -0.92 eV | Distributed over the aromatic system |

Energetic Profiles of Reaction Pathways

Table 2: Calculated Thermodynamic Data for a Hypothetical Nitration Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.00 |

| Transition State | +15.8 |

| Intermediate (σ-complex) | +7.2 |

Spectroscopic Property Prediction and Correlation

Quantum chemical methods allow for the theoretical prediction of various spectra, which can then be correlated with experimental data for structural validation. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting UV-Vis absorption maxima. Similarly, calculations of vibrational frequencies are used to simulate the Infrared (IR) and Raman spectra. The predicted chemical shifts from NMR calculations, typically using the GIAO (Gauge-Including Atomic Orbital) method, provide a means to assign experimentally observed signals to specific nuclei within the molecule.

Table 3: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Value |

|---|---|

| UV-Vis (λmax) | 295 nm, 340 nm |

| Major IR Frequencies (cm⁻¹) | 3450 (N-H stretch), 3350 (N-H stretch), 1600 (C=C stretch), 750 (C-Cl stretch) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound, capturing its conformational flexibility and interactions with its environment over time.

Conformational Space Exploration

The presence of the flexible N-ethyl group and the amino group necessitates an exploration of the molecule's conformational space. MD simulations, often initiated from a quantum mechanically optimized geometry, can reveal the most stable conformers and the energy barriers between them. The dihedral angles involving the ethyl group and the amine substituents relative to the benzene ring are key parameters in this analysis. The results typically show a preferred orientation for the ethyl group that minimizes steric hindrance with the adjacent amino group and the chlorine atom.

Intermolecular Interactions and Solvent Effects

To understand its behavior in solution, MD simulations are performed by solvating a single molecule of this compound in a box of explicit solvent molecules, such as water or methanol (B129727). The analysis of the radial distribution functions (RDFs) from these simulations provides a detailed picture of the solvation shell. Hydrogen bonding between the amine protons and solvent molecules, as well as between the nitrogen lone pairs and solvent protons, are critical interactions that influence the molecule's solubility and reactivity in a condensed phase.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| water |

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to predict the physicochemical properties of chemicals based on their molecular structure. These models are fundamental in materials science and medicinal chemistry for screening compounds and prioritizing experimental work.

Derivation and Validation of QSPR Models for Physico-chemical Attributes

No specific QSPR models have been derived or validated for This compound in published literature.

The development of such a model would typically involve the following steps:

Data Set Collection: A series of structurally related molecules with experimentally determined properties (e.g., boiling point, solubility, partition coefficient) would be compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, would be calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to create a mathematical equation linking the descriptors to the property of interest.

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For a series of substituted phenylenediamines, QSPR models could predict properties based on factors like the nature and position of substituents. For instance, the lipophilicity (logP) is a crucial parameter often modeled.

Table 1: Hypothetical Physicochemical Attributes for QSPR Modeling This table is illustrative of the types of properties that would be modeled for this compound if experimental data were available.

| Property | Predicted Value | Method |

|---|---|---|

| Boiling Point (°C) | Data not available | Group Contribution Method |

| Water Solubility (mol/L) | Data not available | General Solubility Equation |

Theoretical Prediction of Reactivity Descriptors

The reactivity of This compound has not been specifically detailed using theoretical descriptors in available research.

Such a study would typically employ Density Functional Theory (DFT) calculations to determine a range of quantum chemical parameters that describe a molecule's reactivity. These descriptors help in understanding reaction mechanisms and predicting sites for electrophilic or nucleophilic attack. Key reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO energy gap suggests high reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are calculated from HOMO and LUMO energies to provide a general measure of the molecule's stability and reactivity.

Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For This compound , this would pinpoint the reactivity of the nitrogen atoms versus different positions on the aromatic ring.

Studies on related N,N´–substituted p-phenylenediamines have used computational methods to investigate radical formation and antioxidant effectiveness, which relates to the molecule's reactivity. researchgate.net

Table 2: Common Reactivity Descriptors Calculated via DFT This table lists descriptors that would be calculated for this compound in a typical DFT study. No published values exist for this specific compound.

| Descriptor | Definition | Typical Application |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration |

Ligand-Metal Interaction Modeling

As a bidentate ligand, This compound is expected to form stable complexes with various transition metals. Computational modeling is a powerful tool for predicting the structure, stability, and potential applications of such complexes.

Computational Studies of Coordination Geometries and Electronic States

Specific computational studies on the coordination geometries and electronic states of metal complexes with This compound as a ligand are not found in the scientific literature.

Research in this area would involve modeling the interaction of the diamine ligand with a metal center (e.g., Cu(II), Ni(II), Co(II), Zn(II)). DFT calculations would be performed to:

Optimize Geometry: Determine the most stable 3D structure of the metal complex, including bond lengths, bond angles, and coordination geometry (e.g., tetrahedral, square planar, octahedral).

Analyze Electronic Structure: Investigate the nature of the metal-ligand bonds by analyzing the molecular orbitals and charge distribution. Techniques like Natural Bond Orbital (NBO) analysis would quantify the charge transfer between the ligand and the metal.

Simulate Spectra: Predict spectroscopic properties (e.g., UV-Vis, IR) and compare them with experimental data to validate the computed structure.

Studies on macrocyclic diamide (B1670390) ligands derived from 1,2-phenylenediamine have successfully used DFT to reproduce the geometries of their metal complexes. nih.gov Similarly, general strategies for modeling ligand exchange dynamics in metal complexes using machine learning potentials have been developed, highlighting the capabilities of modern computational chemistry. chemrxiv.org

Prediction of Catalytic Activity from Electronic Properties

There is no published research predicting the catalytic activity of metal complexes derived from This compound .

The prediction of catalytic activity from first principles is a significant goal of computational chemistry. For a hypothetical metal complex of this ligand, the process would involve:

Modeling the Catalytic Cycle: Computationally mapping out the entire reaction pathway for a specific catalytic transformation (e.g., oxidation, reduction, cross-coupling).

Correlating Electronic Properties to Activity: Establishing a relationship between the calculated electronic properties of the catalyst (e.g., the charge on the metal center, the HOMO-LUMO gap of the complex) and the activation energy barriers. A catalyst with electronic properties that lower the energy of the rate-determining transition state would be predicted to have higher activity.

This approach allows for the in silico design of more efficient catalysts by modifying the ligand structure to achieve desired electronic properties.

Applications in Coordination Chemistry and Catalysis

Design and Synthesis of Metal-Diamine Complexes

The synthesis of metal complexes with 6-chloro-1-N-ethylbenzene-1,2-diamine is anticipated to be straightforward, typically involving the reaction of the diamine with a metal salt in a suitable solvent. The presence of the two nitrogen donor atoms allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

Exploration of Chelation Modes and Ligand Architectures

This compound can coordinate to a metal center in a bidentate fashion through its two nitrogen atoms. The resulting complex would feature a distorted geometry depending on the metal ion, its oxidation state, and the other ligands present. For instance, with square planar metals like Pd(II) or Pt(II), a cis-coordination of the diamine is expected. In the case of octahedral metals like Co(II), Ni(II), or Cu(II), the diamine would occupy two adjacent coordination sites.

The ligand architecture can be further expanded by forming Schiff base ligands. The condensation of the primary amine group of this compound with an aldehyde or ketone would result in a tridentate or tetradentate ligand, capable of forming more complex and rigid coordination environments. For example, reaction with salicylaldehyde (B1680747) would yield a tridentate NNO donor ligand. The crystal structures of complexes with similar substituted phenylenediamines have shown that the geometry around the metal center can range from distorted tetrahedral to square planar and octahedral, depending on the coordination number and the nature of the metal and other coordinating ligands. nih.gov

Table 1: Potential Chelation Modes and Resulting Geometries

| Ligand Type | Metal Ion Example | Typical Coordination Number | Expected Geometry |

|---|---|---|---|

| Bidentate Diamine | Pd(II) | 4 | Square Planar |

| Bidentate Diamine | Ni(II) | 6 | Octahedral |

| Tridentate Schiff Base (from Salicylaldehyde) | Cu(II) | 4 or 5 | Square Planar or Square Pyramidal |

| Tetradentate Schiff Base (from diketone) | Co(II) | 6 | Octahedral |

Synthesis of Homo- and Heterobimetallic Complexes

The structure of this compound also allows for the synthesis of bimetallic complexes. In a homobimetallic complex, two identical metal centers could be bridged by two molecules of the diamine ligand. Alternatively, a Schiff base derivative of the diamine with appropriate donor atoms could be designed to bind two different metal ions, forming a heterobimetallic complex. These bimetallic complexes are of great interest in catalysis as the two metal centers can act cooperatively to facilitate reactions. The synthesis of such complexes typically involves a stepwise approach where one metal ion is first coordinated to the ligand, followed by the introduction of the second metal ion.

Catalytic Applications in Organic Transformations

Metal complexes derived from diamine ligands are extensively used as catalysts in a wide range of organic reactions. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The presence of an electron-withdrawing chloro group and an N-ethyl substituent in this compound would modulate the electron density at the metal center, thereby influencing its catalytic properties.

Role as Chiral Ligands in Asymmetric Catalysis

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as ligands for a multitude of enantioselective transformations. researchgate.netchemrxiv.org If this compound were resolved into its enantiomers, or used as a scaffold for the synthesis of new chiral ligands, it could be employed in asymmetric catalysis. For instance, chiral diamines are key components of Noyori's catalysts for the asymmetric hydrogenation of ketones and imines. Similarly, chiral Salen-type ligands, which can be prepared from diamines, are highly effective in the asymmetric epoxidation of olefins and other reactions. nih.gov The specific substitution pattern of this compound would influence the steric environment around the metal center, which is critical for achieving high enantioselectivity.

Catalysis of C-C, C-N, and C-O Bond Forming Reactions

Complexes of transition metals like palladium and copper with diamine ligands are well-known catalysts for cross-coupling reactions that form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. rsc.orgbeilstein-journals.org

C-C Bond Formation: Palladium complexes with diamine ligands are effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. The diamine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of aryl halides with amines, is a powerful method for the synthesis of anilines. Diamine ligands can be effective in promoting this transformation. Copper-catalyzed Ullmann-type reactions also utilize diamine ligands for the formation of C-N bonds. researchgate.netnih.gov

C-O Bond Formation: Similar to C-N bond formation, palladium and copper catalysts with diamine ligands can also catalyze the coupling of aryl halides with alcohols and phenols to form ethers.

Table 2: Potential Catalytic Applications in Bond Forming Reactions

| Reaction Type | Metal Catalyst | Bond Formed | Key Application |

|---|---|---|---|

| Suzuki Coupling | Palladium | C-C | Synthesis of biaryls |

| Heck Coupling | Palladium | C-C | Vinylation of aryl halides |

| Buchwald-Hartwig Amination | Palladium | C-N | Synthesis of aryl amines |

| Ullmann Condensation | Copper | C-N, C-O | Synthesis of aryl amines and ethers |

Investigation of Catalyst Recycling and Stability

A critical aspect of homogeneous catalysis is the stability of the catalyst and the ability to recycle it. The chelate effect of bidentate diamine ligands like this compound generally imparts high thermal and chemical stability to the resulting metal complexes. This stability is crucial for maintaining catalytic activity over multiple reaction cycles. Catalyst recycling can be achieved through various techniques, such as immobilization of the complex on a solid support or use of biphasic systems. The stability of catalysts based on related N-alkylated diamines has been shown to be sufficient for multiple reuses with minimal loss of activity under specific reaction conditions. rsc.org Further research would be needed to determine the optimal conditions for the recycling of catalysts derived from this compound.

Advanced Materials through Coordination Chemistry

The field of coordination chemistry provides a powerful platform for the rational design and synthesis of materials with specific properties. By selecting appropriate metal ions and organic ligands, it is possible to construct intricate architectures with applications in diverse areas such as catalysis, gas storage, and sensing. The diamine functionality of this compound allows it to act as a versatile building block in the construction of such advanced materials.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability to systematically modify the components of MOFs allows for the tuning of their pore size, shape, and chemical environment. While direct integration of this compound into MOFs has not been extensively reported, the behavior of analogous diamine-functionalized MOFs provides significant insight into its potential. For instance, diamine-functionalized Mg2(dobpdc) has been prepared with various diamines to enhance CO2 adsorption and desorption properties. researchgate.net

The incorporation of this compound as a ligand or a post-synthetically attached modulator in MOFs could offer several advantages. The ethyl group can introduce hydrophobicity into the pores, which could be beneficial for the selective adsorption of non-polar molecules. The chloro group, with its electron-withdrawing nature, can modulate the electronic properties of the framework, potentially enhancing its catalytic activity or sensing capabilities. For example, the presence of bulky substituents on diamines has been shown to improve the stability of MOFs under various conditions. researchgate.net

The synthesis of such MOFs would likely involve solvothermal or hydrothermal methods, where the diamine, a metal salt, and often a primary linker ligand are heated in a suitable solvent. The resulting MOF would be characterized by techniques such as single-crystal X-ray diffraction to determine its structure, and its properties would be evaluated based on the intended application. The table below outlines potential characteristics of a hypothetical MOF incorporating this compound, based on findings for related materials.

| Property | Potential Influence of this compound | Rationale based on Analogous Systems |

| Porosity | Tunable, with potential for creating specific binding pockets. | The size and shape of the diamine will directly influence the pore dimensions, similar to other functionalized ligands in MOF synthesis. northwestern.edu |